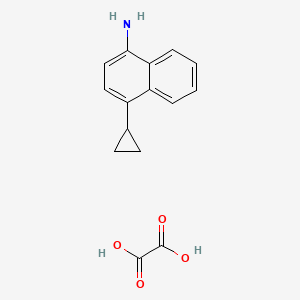

4-Cyclopropylnaphthalen-1-amine oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropylnaphthalen-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.C2H2O4/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13;3-1(4)2(5)6/h1-4,7-9H,5-6,14H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBGBBLAOJBGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533519-87-7 | |

| Record name | 1-Naphthalenamine, 4-cyclopropyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533519-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-cyclopropylnaphthalen-1-aminium hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyclopropylnaphthalen-1-amine oxalate synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropylnaphthalen-1-amine Oxalate

Introduction

4-Cyclopropylnaphthalen-1-amine is a key structural motif and a valuable building block in the fields of medicinal chemistry and materials science.[1] The incorporation of a cyclopropyl group onto the naphthalene scaffold introduces unique conformational constraints and can significantly influence metabolic stability and binding affinity, making it a desirable feature in drug design.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of a robust and scalable synthetic pathway to 4-Cyclopropylnaphthalen-1-amine and its stable, crystalline oxalate salt.[2] The presented methodology is grounded in well-established palladium-catalyzed cross-coupling chemistry, ensuring high efficiency and reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step disconnection strategy. The oxalate salt can be readily formed from the free amine, 4-Cyclopropylnaphthalen-1-amine, through a simple acid-base reaction.[3] The primary synthetic challenge lies in the formation of the carbon-carbon bond between the naphthalene core and the cyclopropyl ring. This bond can be disconnected via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1][4] This leads back to two readily available starting materials: 4-bromo-1-aminonaphthalene and a cyclopropylboron species, such as cyclopropylboronic acid.[1][5]

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: A Two-Step Approach

The forward synthesis is designed as a two-part process, commencing with the construction of the core amine followed by its conversion to the final oxalate salt.

-

Part 1: Suzuki-Miyaura Coupling - Synthesis of 4-Cyclopropylnaphthalen-1-amine from 4-bromo-1-aminonaphthalene and cyclopropylboronic acid.

-

Part 2: Salt Formation - Conversion of the synthesized free base amine to its highly crystalline and stable oxalate salt.

This pathway is advantageous due to the commercial availability of starting materials, the high functional group tolerance of the Suzuki-Miyaura coupling, and the straightforward nature of the final salt formation.[1][3][4]

Part 1: Synthesis of 4-Cyclopropylnaphthalen-1-amine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between organoboronic acids and organic halides.[4][6] Its reliability, mild reaction conditions, and the stability of the boronic acid reagents make it an ideal choice for this transformation.[1][4]

Mechanistic Insights & Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (4-bromo-1-aminonaphthalene), forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic acid (cyclopropyl) is transferred to the palladium center. This step requires a base (e.g., potassium carbonate, potassium phosphate) to form a boronate complex, which enhances the nucleophilicity of the cyclopropyl group.[4]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]

Choice of Reagents:

-

Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand like triphenylphosphine (PPh₃) or a more specialized ligand is often used.[8] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.[7]

-

Base: A base such as potassium phosphate (K₃PO₄) is crucial for activating the cyclopropylboronic acid for the transmetalation step.[4][8]

-

Solvent: A mixture of an organic solvent (e.g., isopropanol) and water is often employed. Water can aid in dissolving the inorganic base and facilitating the reaction.[8]

Caption: Experimental workflow for the synthesis of 4-Cyclopropylnaphthalen-1-amine.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Charging: To a reaction vessel, add 4-bromo-1-aminonaphthalene (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.08 eq).[8]

-

Solvent Addition: Add a suitable solvent system, such as a mixture of isopropanol and water.[8]

-

Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100°C.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as ethyl acetate.[1]

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material using silica gel column chromatography to yield pure 4-Cyclopropylnaphthalen-1-amine.

Part 2: Formation and Isolation of this compound

Amines are often converted to their salt forms to improve stability, crystallinity, and handling properties.[3] The oxalate salt of 4-Cyclopropylnaphthalen-1-amine is a stable, solid material that is convenient for storage and downstream applications.[2] The formation is a simple acid-base reaction.[3]

Experimental Protocol: Oxalate Salt Formation

-

Dissolution: Dissolve the purified 4-Cyclopropylnaphthalen-1-amine free base in a suitable solvent, such as isopropanol or ethanol, with gentle warming if necessary.

-

Acid Addition: In a separate flask, prepare a solution of oxalic acid (1.0 eq) in the same solvent.

-

Precipitation: Slowly add the oxalic acid solution to the stirred amine solution at room temperature. The oxalate salt will typically begin to precipitate out of the solution.

-

Crystallization: Cool the mixture in an ice bath to maximize crystallization and allow it to stand for 1-2 hours.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold solvent to remove any residual impurities. Dry the product under vacuum to obtain pure this compound.

Data Summary

The following table summarizes key quantitative data for the materials involved in the synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (Post-Purification) |

| 4-Bromo-1-aminonaphthalene | 2298-07-9[5] | C₁₀H₈BrN | 222.08[10] | N/A | >97% (Commercial) |

| 4-Cyclopropylnaphthalen-1-amine | 878671-94-4[11] | C₁₃H₁₃N | 183.25[11] | 70-90% | >98% (by HPLC) |

| This compound | 1533519-87-7[2] | C₁₅H₁₅NO₄ | 273.28[2] | >95% | >99% (by HPLC) |

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound. The core transformation is achieved via a robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. The subsequent conversion to the oxalate salt provides a stable, crystalline product suitable for a wide range of applications in research and development. The detailed protocols and mechanistic insights provided herein are designed to enable scientists to successfully implement this synthesis in a laboratory setting.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions.

-

PubChem. (n.d.). 4-Cyclopropylnaphthalen-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). US7714127B2 - Process for making heteroaryl amine intermediate compounds.

-

ChemRxiv. (2020). Direct Suzuki–Miyaura Coupling of Naphthalene-1,8-diaminato (dan)-Substituted Cyclopropylboron Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Herbert, J. M., et al. (2008). 8-Bromonaphthalen-1-amine. Acta Crystallographica Section E, 64(Pt 9), o1777. Retrieved from [Link]

-

YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C15H15NO4 | CID 86583069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 1-アミノ-4-ブロモナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. US7714127B2 - Process for making heteroaryl amine intermediate compounds - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Cyclopropylnaphthalen-1-amine | C13H13N | CID 53482112 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Cyclopropylnaphthalen-1-amine oxalate biological activity screening

An In-Depth Technical Guide to the Biological Activity Screening of 4-Cyclopropylnaphthalen-1-amine oxalate

This guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, this compound. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logical progression of assays, from broad phenotypic assessments to specific target deconvolution. The methodologies described herein are grounded in established principles of early-stage drug discovery, emphasizing scientific integrity, experimental causality, and robust data interpretation.

Introduction and Pre-Screening Compound Characterization

The journey of a novel chemical entity from synthesis to a potential therapeutic lead begins with a thorough understanding of its fundamental properties. This compound is a synthetic organic compound featuring a naphthalene core, a primary amine, and a cyclopropyl substituent. The oxalate salt form is typically employed to improve solubility and handling characteristics.

Before initiating any biological screening, it is imperative to establish a comprehensive profile of the test compound to ensure data integrity and reproducibility. This foundational step is a self-validating system; without it, all subsequent biological data is built on an unstable foundation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₄ | [1] |

| Molecular Weight | 273.28 g/mol | [1] |

| CAS Number | 1533519-87-7 | [1][2][3][4] |

Purity and Identity Confirmation

The first critical step is to verify the identity and purity of the compound batch. The presence of impurities can lead to misleading biological results, including false positives or negatives.

Experimental Protocol: Compound Quality Control

-

Identity Verification:

-

Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition.

-

Employ ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

-

-

Purity Assessment:

-

Perform High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths to determine the percentage purity. A purity of >95% is generally considered the minimum standard for screening.

-

If the compound is chiral, use a chiral HPLC method to determine the enantiomeric excess.

-

Solubility Determination

A compound's solubility is a critical parameter that dictates its bioavailability and the practical concentration range for in vitro assays.[5][6]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

-

Kinetic Solubility:

-

Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Serially dilute the stock solution in aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) relevant to the planned biological assays.

-

Incubate for a defined period (e.g., 2 hours) at room temperature.

-

Measure the highest concentration at which the compound remains in solution without precipitation, typically using nephelometry or turbidimetry.

-

-

Thermodynamic Solubility:

-

Add an excess of the solid compound to the aqueous buffer.

-

Equilibrate the suspension for an extended period (e.g., 24-48 hours) to reach saturation.

-

Filter or centrifuge to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant using HPLC-UV.

-

A Tiered Strategy for Biological Activity Screening

For a novel compound with no prior biological annotation, a tiered or cascaded screening approach is the most logical and resource-efficient strategy.[7][8][9] This approach begins with broad, cost-effective assays to identify any biological activity and progresses to more complex and specific assays to define the mechanism of action.

Caption: Tiered screening cascade for a novel chemical entity.

Tier 1: Foundational Profiling

The objective of Tier 1 is to establish the compound's basic interaction with biological systems and its general "drug-likeness".

A baseline cytotoxicity assessment is essential to differentiate true modulatory effects from non-specific toxicity and to establish a safe concentration window for subsequent cell-based assays.[5][10]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed a panel of human cell lines (e.g., a cancer line like HeLa, a normal fibroblast line like MRC-5, and a liver line like HepG2) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for de-risking compounds and guiding medicinal chemistry efforts.[11][12] These assays predict the pharmacokinetic behavior of a compound.[6]

Table 2: Key In Vitro ADME Assays

| ADME Parameter | Assay | Rationale |

| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses passive diffusion across a lipid membrane, predicting gut absorption.[6] |

| Distribution | Plasma Protein Binding (Rapid Equilibrium Dialysis) | Determines the fraction of compound bound to plasma proteins, which affects the free drug concentration available to act on the target.[5] |

| Metabolism | Liver Microsomal Stability Assay | Measures the rate of compound metabolism by cytochrome P450 enzymes in liver microsomes, predicting metabolic clearance.[5][13] |

| Excretion (Safety) | hERG Inhibition Assay (Automated Patch Clamp) | Evaluates the potential for off-target effects on the hERG potassium channel, a key indicator of cardiac toxicity risk.[5] |

Tier 2: Unbiased Functional (Phenotypic) Screening

When the molecular target of a compound is unknown, phenotypic screening offers a powerful, unbiased approach to discover its biological function.[14][15][16] This strategy identifies compounds based on their ability to induce a desired change in a cell's phenotype, without preconceived notions about the mechanism.[10][14]

Experimental Protocol: High-Content Imaging Phenotypic Screen

-

Assay Setup: Seed a biologically relevant cell line (e.g., U2OS osteosarcoma cells, known for their clear morphology) in optically clear 384-well plates.

-

Compound Treatment: Treat cells with this compound at 3-4 non-toxic concentrations determined from the Tier 1 cytotoxicity data.

-

Staining: After a 24-48 hour incubation, fix the cells and stain them with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for the nucleus, Phalloidin for actin filaments, and MitoTracker for mitochondria).

-

Image Acquisition: Use an automated high-content imaging system to capture multi-channel fluorescence images from each well.

-

Image Analysis: Employ image analysis software to extract a wide array of quantitative descriptors (features) from each cell, such as nuclear size and shape, actin fiber texture, and mitochondrial integrity.

-

Hit Identification: Compare the multiparametric phenotypic profile of compound-treated cells to vehicle-treated controls. A "hit" is defined as a compound that induces a statistically significant deviation in one or more cellular features. This approach can reveal unexpected mechanisms of action.[10]

Tier 3: Target Deconvolution and Selectivity Profiling

A confirmed phenotypic hit provides the starting point for identifying the specific molecular target(s) responsible for the observed effect.[17] This is often the most challenging step in phenotypic drug discovery.[18] A common and effective strategy is to screen the active compound against large panels of common drug target classes.

The rationale here is to cast a wide net across the most "druggable" portions of the proteome to generate a strong hypothesis for the compound's primary target and to identify potential off-target liabilities early.[19]

Table 3: Recommended Target Class Profiling Panels

| Target Class | Screening Platform | Rationale & Causality |

| Protein Kinases | Radiometric or TR-FRET based kinome-wide panel (e.g., >400 kinases).[8] | The human kinome is a major class of drug targets, and its dysregulation is implicated in many diseases, particularly cancer.[20] Screening provides a comprehensive selectivity profile.[21][22][23] |

| GPCRs | Radioligand binding or functional (e.g., calcium flux, cAMP) assays against a panel of G-Protein Coupled Receptors.[24] | GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[25] Novel screening methods can identify both orthosteric and allosteric modulators.[26][27][28] |

| Ion Channels | Automated patch-clamp or fluorescent membrane potential assays.[][30] | Ion channels are critical for cellular signaling and are important therapeutic targets for a range of diseases.[31][32][33] |

Experimental Protocol: Kinome Selectivity Profiling (Example)

-

Assay Principle: A radiometric assay format, often considered the gold standard, directly measures the incorporation of ³³P-labeled phosphate from ATP onto a specific substrate by a given kinase.[23]

-

Execution:

-

Submit this compound to a specialized contract research organization (CRO) offering kinome profiling services.[21]

-

The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.

-

The percentage of inhibition for each kinase relative to a control is determined.

-

-

Data Analysis:

-

"Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >75%).

-

The data is often visualized as a dendrogram to show selectivity across the kinome tree.

-

-

Follow-up: For any confirmed hits, full dose-response curves are generated to determine the IC₅₀ values, confirming potency and selectivity.

Caption: Workflow for target deconvolution and MoA studies.

Data Analysis, Hit Confirmation, and Interpretation

Rigorous data analysis is critical to the success of any screening campaign. The goal is not just to identify active compounds but to do so with high confidence, minimizing both false positives and false negatives.[34][35]

Quality Control and Normalization

For plate-based assays, robust quality control is essential.[36]

-

Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

-

Normalization: Raw data from each plate should be normalized to the plate's internal controls (e.g., positive and negative controls) to account for plate-to-plate variability.[36]

Hit Confirmation and Validation

A "hit" from a primary screen is merely a starting point. A stringent confirmation process is required.[35]

-

Re-testing: The original hit compound from the library must be re-tested in the primary assay to confirm activity.

-

Dose-Response: A full dose-response curve should be generated to determine potency (EC₅₀ or IC₅₀) and ensure the observed effect is concentration-dependent.

-

Orthogonal Assays: The activity should be confirmed in a secondary, mechanistically different assay to rule out artifacts from the primary assay format.

-

Structure-Activity Relationship (SAR): If available, test closely related analogs of the hit compound. A logical relationship between structural changes and activity provides strong evidence that the observed biological effect is real.[35]

Conclusion and Future Directions

This guide presents a systematic and logical pathway for the comprehensive biological screening of this compound. By progressing through a tiered cascade—from foundational cytotoxicity and ADME profiling to unbiased phenotypic screening and broad target deconvolution—researchers can efficiently and effectively characterize the biological activity of this novel chemical entity. The emphasis on robust experimental design, stringent data analysis, and orthogonal hit validation provides a trustworthy framework for identifying a confirmed lead compound and its mechanism of action, paving the way for subsequent lead optimization and preclinical development.[7][19][37]

References

- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.

- In Vitro ADME. Selvita.

- Kinome Profiling Service. MtoZ Biolabs.

- In Vitro ADME Assays and Services.

- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

- Recent progress in assays for GPCR drug discovery. Physiological Reviews.

- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

- Ion Channel Screening Service. Profacgen.

- In Vitro ADME Studies. PharmaLegacy.

- Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.

- The Guidelines for Early Drug Discovery for Future Application.

- Phenotypic Screening.

- The power of sophisticated phenotypic screening and modern mechanism-of-action methods. eLife.

- Phenotypic screening. Wikipedia.

- Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI Bookshelf.

- Screening for GPCR Ligands Using Surface Plasmon Resonance.

- Ion Channel Screening & Profiling Services.

- Kinase Drug Discovery Services. Reaction Biology.

- Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.

- In Vitro ADME. BioDuro.

- Statistical practice in high-throughput screening data analysis.

- An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery.

- Phenotypic Screening.

- Ion Channel Screening and Profiling Services. BOC Sciences.

- Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.

- Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of Pharmacology and Experimental Therapeutics.

- Ion Channel Assays. Reaction Biology.

- Ion Channel Selectivity Profiling Assays.

- Small-molecule Target and Pathway Identific

- Data analysis approaches in high throughput screening.

- Analysis of HTS d

- 4-Cyclopropylnaphthalen-1-amine oxal

- Early Drug Discovery Strategies: The Search for Suitable Drug Candid

- Principles of early drug discovery. British Journal of Pharmacology.

- 1533519-87-7 | 4-Cyclopropylnaphthalen-1-amine oxal

- 4-Cyclopropylnaphthalen-1-amine oxal

- 1-aMino-4-cyclopropylnaphthalene oxal

Sources

- 1. This compound | C15H15NO4 | CID 86583069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1533519-87-7 | this compound - AiFChem [aifchem.com]

- 3. This compound - CAS:1533519-87-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 1-aMino-4-cyclopropylnaphthalene oxalate | 1533519-87-7 [chemicalbook.com]

- 5. criver.com [criver.com]

- 6. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. interesjournals.org [interesjournals.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. ftloscience.com [ftloscience.com]

- 10. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 11. selvita.com [selvita.com]

- 12. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 13. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 14. technologynetworks.com [technologynetworks.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 18. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 21. pharmaron.com [pharmaron.com]

- 22. assayquant.com [assayquant.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. journals.physiology.org [journals.physiology.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 31. Ion Channel Screening Service - Profacgen [profacgen.com]

- 32. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 33. reactionbiology.com [reactionbiology.com]

- 34. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 36. rna.uzh.ch [rna.uzh.ch]

- 37. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Cyclopropylnaphthalen-1-amine Oxalate (CAS Number 1533519-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopropylnaphthalen-1-amine oxalate, a key intermediate in the synthesis of the gout therapeutic, Lesinurad. This document details the chemical and physical properties of the compound, outlines a robust synthetic pathway via a Suzuki-Miyaura coupling, and provides a protocol for its conversion to the stable oxalate salt. Furthermore, this guide discusses analytical characterization methods and essential safety and handling procedures. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis, purification, and handling of this important compound.

Introduction

4-Cyclopropylnaphthalen-1-amine is a crucial building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Lesinurad[1]. Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout[2]. The unique structural combination of a naphthalene core and a cyclopropyl group imparts specific conformational and electronic properties that are integral to the therapeutic activity of the final drug product.

This guide focuses on the oxalate salt of 4-Cyclopropylnaphthalen-1-amine (CAS Number 1533519-87-7), a stable and readily handleable form of the amine. We will delve into the synthetic chemistry, analytical characterization, and safety considerations of this compound, providing a solid foundation for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 4-Cyclopropylnaphthalen-1-amine and its oxalate salt is fundamental for its effective use in synthesis and process development.

| Property | 4-Cyclopropylnaphthalen-1-amine | This compound |

| CAS Number | 878671-94-4[3] | 1533519-87-7 |

| Molecular Formula | C₁₃H₁₃N[3] | C₁₅H₁₅NO₄ |

| Molecular Weight | 183.25 g/mol [3] | 273.28 g/mol |

| Appearance | Liquid[4] | Solid |

| IUPAC Name | 4-cyclopropylnaphthalen-1-amine[3] | 4-cyclopropylnaphthalen-1-amine;oxalic acid |

Synthesis of 4-Cyclopropylnaphthalen-1-amine

The most efficient and widely applicable method for the synthesis of 4-Cyclopropylnaphthalen-1-amine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.

Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of 4-Cyclopropylnaphthalen-1-amine is achieved by the coupling of 4-bromonaphthalen-1-amine with cyclopropylboronic acid. The general reaction scheme is depicted below:

Caption: Suzuki-Miyaura coupling for the synthesis of 4-Cyclopropylnaphthalen-1-amine.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling to synthesize 4-Cyclopropylnaphthalen-1-amine.

Materials:

-

4-bromonaphthalen-1-amine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromonaphthalen-1-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.05 eq) and tricyclohexylphosphine (0.10 eq) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene and degassed water in a 4:1 ratio to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Cyclopropylnaphthalen-1-amine.

Preparation of this compound

The free amine of 4-Cyclopropylnaphthalen-1-amine is a liquid and can be prone to oxidation. Conversion to its oxalate salt provides a stable, crystalline solid that is easier to handle, store, and weigh accurately for subsequent reactions.

Salt Formation Protocol

This protocol describes the preparation of the oxalate salt from the purified free amine.

Materials:

-

4-Cyclopropylnaphthalen-1-amine

-

Oxalic acid dihydrate

-

Isopropanol

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the purified 4-Cyclopropylnaphthalen-1-amine (1.0 eq) in a minimal amount of isopropanol.

-

Acid Addition: In a separate flask, dissolve oxalic acid dihydrate (1.05 eq) in isopropanol, warming gently if necessary.

-

Precipitation: Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature. A precipitate should form.

-

Crystallization: If precipitation is not immediate, the solution can be cooled in an ice bath and the inside of the flask scratched with a glass rod to induce crystallization. The addition of diethyl ether can also aid in precipitation.

-

Isolation: Stir the resulting suspension for 1-2 hours at room temperature to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold isopropanol and then with diethyl ether to remove any residual impurities. Dry the solid under vacuum to a constant weight to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system, the methine and methylene protons of the cyclopropyl group, and the amine protons. The amine protons may appear as a broad singlet and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the naphthalene core, the cyclopropyl ring, and the two carbons of the oxalate counterion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the free amine. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the free amine (184.25).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 4-Cyclopropylnaphthalen-1-amine and its oxalate salt. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer, e.g., formic acid or ammonium acetate) is typically employed. The purity is determined by the area percentage of the main peak.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Lesinurad. This technical guide has provided a detailed overview of its synthesis via a robust Suzuki-Miyaura coupling, a reliable protocol for its conversion to the stable oxalate salt, and essential information on its analytical characterization and safe handling. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and chemists working with this important compound.

References

- WO2015054960A1 - Gout drug lesinurad preparation method, and lesinurad intermediate - Google P

- EP0205403B1 - Process for the manufacture of cyclopropylamine - Google P

- US3711549A - Process for manufacturing cyclopropylamine - Google P

- US4590292A - Process for the manufacture of cyclopropylamine - Google P

- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P

- US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google P

- WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3- phenylpropylamine and salt thereof" - Google P

- US20110092719A1 - Preparation of Escitalopram, Its Salts and Intermediates - Google P

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (URL: [Link])

-

4-Cyclopropylnaphthalen-1-amine | C13H13N | CID 53482112 - PubChem. (URL: [Link])

- EP3112334A1 - Process for manufacturing 1-cyclopropyl-naphthalenes - Google P

- CN106187927B - Preparation method of Lesinurad intermediate - Google P

- Lesinurad intermediate synthesis method capable of effectively reducing impurity content. (URL: not available)

-

Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage - ResearchGate. (URL: [Link])

-

Liquid 98% 4-cyclopropyl naphthalen -1-amine, 100mg, Reagent Grade - IndiaMART. (URL: [Link])

- WO2015054960A1 - Gout drug lesinurad preparation method, and lesinurad intermediate - Google P

-

Continuous flow synthesis of the URAT1 inhibitor lesinurad - RSC Publishing. (URL: [Link])

-

Discovery and Assessment of Atropisomers of (±)-Lesinurad - PMC - NIH. (URL: [Link])

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (URL: [Link])

-

Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion - PubMed. (URL: [Link])

-

Cyclopentylamine | C5H11N | CID 2906 - PubChem - NIH. (URL: [Link])

-

4-cyclopropylnaphthalen-1-aMine hydrochloride | C13H14ClN | CID 91827884 - PubChem. (URL: [Link])

-

4-Cyclopentylpiperazin-1-amine | C9H19N3 | CID 1512485 - PubChem. (URL: [Link])

-

Cyclopropylamine | C3H7N | CID 69828 - PubChem - NIH. (URL: [Link])

-

4-Cyclopropyl-7-fluoronaphthalen-1-amine | C13H12FN | CID 172293144 - PubChem. (URL: [Link])

Sources

- 1. Continuous flow synthesis of the URAT1 inhibitor lesinurad - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Discovery and Assessment of Atropisomers of (±)-Lesinurad - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Cyclopropylnaphthalen-1-amine | C13H13N | CID 53482112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

4-Cyclopropylnaphthalen-1-amine oxalate molecular weight and formula

An In-depth Technical Guide to 4-Cyclopropylnaphthalen-1-amine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, the rationale behind its synthesis as an oxalate salt, and its potential applications, grounded in established scientific principles.

Core Molecular Attributes

This compound is an organic salt formed from the reaction of the free base, 4-Cyclopropylnaphthalen-1-amine, with oxalic acid.[1] This salt formation is a common strategy in pharmaceutical development to improve the solubility, stability, and handling of amine-containing compounds.

Quantitative Data Summary

The fundamental molecular characteristics of this compound and its constituent components are summarized below for easy reference.

| Property | This compound | 4-Cyclopropylnaphthalen-1-amine (Free Base) | Oxalic Acid |

| Molecular Formula | C₁₅H₁₅NO₄[1][2] | C₁₃H₁₃N[3][4] | C₂H₂O₄[5][6] |

| Molecular Weight | 273.28 g/mol [1] | 183.25 g/mol [3][4] | 90.03 g/mol (anhydrous)[6] |

| CAS Number | 1533519-87-7[1][2] | 878671-94-4[3][4] | 144-62-7 |

| Synonyms | 1-Amino-4-cyclopropylnaphthalene oxalate[1][7] | 4-Cyclopropyl-1-naphthalenamine[3] | Ethanedioic acid |

The Chemistry of Oxalate Salt Formation

The synthesis of the oxalate salt of 4-Cyclopropylnaphthalen-1-amine is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine group acts as a Brønsted-Lowry base, accepting a proton from the acidic oxalic acid.

Rationale for Salt Formation

In drug development, converting a free base into a salt form is a critical step for several reasons:

-

Improved Solubility: Many amine-containing organic molecules have poor aqueous solubility. The resulting ionic salt form often exhibits significantly enhanced solubility in water, which is crucial for bioavailability and formulation.

-

Enhanced Stability: Crystalline salts are often more chemically and physically stable than their amorphous free base counterparts, leading to a longer shelf life.

-

Ease of Handling: Free bases can sometimes be oily or difficult to handle. Crystalline salts are typically free-flowing powders that are easier to weigh and formulate.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the preparation of the oxalate salt.

Materials:

-

4-Cyclopropylnaphthalen-1-amine

-

Oxalic acid (dihydrate or anhydrous)

-

Anhydrous ethanol or other suitable organic solvent

-

Stir plate and magnetic stir bar

-

Glassware (beaker, Erlenmeyer flask)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Dissolution of the Free Base: Dissolve one molar equivalent of 4-Cyclopropylnaphthalen-1-amine in a minimal amount of warm anhydrous ethanol with stirring.

-

Preparation of Oxalic Acid Solution: In a separate beaker, dissolve one molar equivalent of oxalic acid in warm anhydrous ethanol.

-

Salt Formation: Slowly add the oxalic acid solution to the stirring solution of the amine. A precipitate should begin to form.

-

Crystallization: Allow the mixture to cool to room temperature and then place it in an ice bath for 30-60 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield this compound as a crystalline solid.

Reaction Visualization

The following diagram illustrates the acid-base reaction between 4-Cyclopropylnaphthalen-1-amine and oxalic acid.

Caption: Acid-base reaction forming the oxalate salt.

Significance in Drug Discovery and Medicinal Chemistry

The 4-cyclopropylnaphthalen-1-amine moiety is of interest due to the presence of the cyclopropyl group, a common structural motif in modern pharmaceuticals.

The Role of the Cyclopropyl Group

The cyclopropyl group is a "bioisostere" for other chemical groups and can confer several advantageous properties to a drug molecule:

-

Metabolic Stability: The strained three-membered ring can block sites of metabolism, increasing the drug's half-life in the body.[8]

-

Potency and Selectivity: The rigid structure of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.[9]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate properties like lipophilicity and solubility.

Potential Therapeutic Applications

While specific applications for this compound are not detailed in the public literature, related compounds containing the cyclopropylamine scaffold have been investigated for a wide range of therapeutic areas, including:

-

Antiviral agents (e.g., for Hepatitis C)[10]

-

Antibacterial agents

-

Anticancer agents[9]

-

Antidepressants[9]

The presence of the naphthalene ring system also suggests potential for intercalation with DNA or binding to hydrophobic pockets in proteins.

Characterization and Quality Control

For any research or development application, proper analytical characterization is essential to confirm the identity and purity of the synthesized salt.

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the naphthalene ring, the cyclopropyl protons, and the amine protons. The integration of these signals should be consistent with the structure. |

| ¹³C NMR Spectroscopy | Resonances for the carbon atoms in the naphthalene and cyclopropyl groups, as well as the carboxylate carbon of the oxalate. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (4-Cyclopropylnaphthalen-1-amine) would be observed, as the salt typically dissociates in the mass spectrometer. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic and cyclopropyl groups, and strong C=O stretching from the oxalate counter-ion. |

| Melting Point | A sharp melting point is indicative of a pure crystalline compound. |

Conclusion

This compound is a compound with significant potential for use in drug discovery and development. Its synthesis as an oxalate salt provides a practical form for handling and formulation. The presence of the cyclopropyl and naphthalene moieties suggests a range of possible biological activities that warrant further investigation by researchers in the field. This guide has provided the core technical information necessary to understand and work with this intriguing molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalate. Retrieved from [Link]

-

Sciencemadness Wiki. (2021). Sodium oxalate. Retrieved from [Link]

-

BYJU'S. (n.d.). C2O4-2. Retrieved from [Link]

-

PubChem. (n.d.). Oxalate. National Center for Biotechnology Information. Retrieved from [Link]

-

Turito. (2022). Oxalate [C₂O₄⁻²] - Structure, Properties & Uses. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopropylnaphthalen-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-cyclopropylnaphthalen-1-aMine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Active Biopharma. (n.d.). 4-Cyclopropylnaphthalen-1-amine|878671-94-4. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-aMino-4-cyclopropylnaphthalene oxalate. Retrieved from [Link]

-

Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

Sources

- 1. This compound | C15H15NO4 | CID 86583069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1533519-87-7 | this compound - AiFChem [aifchem.com]

- 3. 4-cyclopropylnaphthalen-1-amine | 878671-94-4 [chemnet.com]

- 4. 4-Cyclopropylnaphthalen-1-amine | C13H13N | CID 53482112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Oxalate [C₂O₄⁻²] - Structure, Properties & Uses | Turito [turito.com]

- 7. This compound - CAS:1533519-87-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. longdom.org [longdom.org]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Investigation of 4-Cyclopropylnaphthalen-1-amine Oxalate: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive framework for the theoretical investigation of 4-cyclopropylnaphthalen-1-amine oxalate, a molecule of potential interest in medicinal chemistry. We move beyond simple procedural outlines to deliver a self-validating system of computational inquiry. By explaining the causality behind each methodological choice—from the selection of density functionals and basis sets to the specific analyses performed—this document serves as both a practical protocol and an educational resource. Our objective is to establish a robust computational model that can reliably predict the molecule's structural, electronic, and spectroscopic properties, thereby guiding future experimental synthesis and application.

Part 1: Foundational Strategy & Molecular Overview

Introduction: The Rationale for a Theoretical Approach

4-Cyclopropylnaphthalen-1-amine is a substituted aminonaphthalene, a class of compounds frequently explored in drug discovery and materials science. The introduction of a cyclopropyl group, a strained three-membered ring, can significantly alter the electronic and conformational properties of the parent naphthalene system. This modification can enhance metabolic stability, improve membrane permeability, or modulate receptor binding affinity. The oxalate salt form is commonly used to improve the crystallinity and solubility of amine-containing active pharmaceutical ingredients (APIs).

A purely experimental approach to characterizing every new derivative is resource-intensive. A robust theoretical study, as outlined here, provides a predictive, cost-effective preliminary analysis. By employing high-level quantum chemical calculations, we can elucidate the molecule's intrinsic properties, including its three-dimensional structure, electronic landscape, and vibrational frequencies, offering critical insights before a single gram is synthesized.

Molecular Structure and Components

The subject of our study is an ionic salt composed of the protonated 4-cyclopropylnaphthalen-1-aminium cation and the oxalate dianion. Understanding the non-covalent interactions between these two components is as critical as understanding the covalent structure of the cation itself.

Below is a conceptual representation of the constituent ions.

Caption: A self-validating computational workflow for theoretical analysis.

Part 3: Predicted Data & Analysis

This section outlines the expected outcomes from the computational workflow, presenting the data in a clear, interpretable format.

Optimized Molecular Geometry

The geometry optimization will yield the lowest energy conformation of the this compound salt. The key parameters to analyze are the hydrogen bond distances between the ammonium group (-NH₃⁺) and the oxalate oxygens, as these define the primary interaction.

Table 1: Predicted Interionic Hydrogen Bond Parameters

| Parameter | Predicted Value (Å or °) |

|---|---|

| H-Bond Distance (N-H···O) 1 | Value from output |

| H-Bond Distance (N-H···O) 2 | Value from output |

| H-Bond Angle (N-H···O) 1 | Value from output |

| Cyclopropyl C-C Bond Lengths | Value from output |

| Naphthalene Ring Planarity (Dihedral Angle) | Value from output |

Note: Values are placeholders to be filled by actual computational output.

Vibrational Analysis

A frequency calculation serves two purposes: 1) It confirms the optimized structure is a true energy minimum (no imaginary frequencies), and 2) It predicts the infrared (IR) spectrum. Key vibrational modes to analyze include the N-H stretches of the ammonium group, which will be red-shifted due to hydrogen bonding, and the C=O stretches of the oxalate anion.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). It is expected to be localized primarily on the electron-rich naphthalene ring system.

-

LUMO: Represents the ability to accept an electron (electrophilicity). It is also likely to be localized on the aromatic system.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to its reactive sites.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxalate oxygen atoms.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the acidic protons of the ammonium group.

Part 4: Standard Operating Protocol (SOP)

This section provides a detailed, step-by-step protocol for performing a geometry optimization and frequency calculation using a generic quantum chemistry software package (e.g., Gaussian).

SOP-01: DFT Geometry Optimization & Frequency Analysis

-

Step 1: Build the Initial Structure.

-

Using a molecular editor (e.g., GaussView, Avogadro), build the 4-cyclopropylnaphthalen-1-aminium cation and the oxalate dianion.

-

Protonate the amine group to -NH₃⁺ and ensure the oxalate is [C₂O₄]²⁻.

-

Position the anion near the cation in a chemically intuitive hydrogen-bonding arrangement. Do not place them too close to avoid high initial forces.

-

-

Step 2: Create the Input File.

-

Export the coordinates in the required format (e.g., .gjf for Gaussian).

-

Specify the route section (calculation keywords). A typical route section would be: #p B3LYP/6-311++G(d,p) Opt Freq=NoRaman SCRF=(PCM,Solvent=Water)

-

#p: Enables enhanced printing options.

-

B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.

-

Opt: Requests a geometry optimization.

-

Freq=NoRaman: Requests a frequency calculation after the optimization. NoRaman saves time if Raman intensities are not needed.

-

SCRF=(PCM,Solvent=Water): Specifies the implicit solvent model.

-

-

-

Step 3: Define Charge and Multiplicity.

-

The total charge for the ion pair (C₁₃H₁₄N⁺ + C₂O₄²⁻) is -1.

-

The system is a closed-shell singlet, so the multiplicity is 1.

-

This is specified after the coordinate section as: -1 1

-

-

Step 4: Execute the Calculation.

-

Submit the input file to the quantum chemistry software.

-

Monitor the calculation for convergence. The optimization will stop when forces and displacement are below a defined threshold.

-

-

Step 5: Analyze the Output.

-

Optimization Convergence: Open the output file (e.g., .log) and search for the message confirming the optimization has completed successfully.

-

Frequency Analysis: Search for the "Frequencies" section. Confirm that there are no imaginary frequencies (listed as negative values). The presence of one or more imaginary frequencies indicates the structure is a transition state, not a minimum, and requires further optimization or structural adjustment.

-

Extract Data: Extract the final optimized coordinates, thermodynamic data (enthalpy, Gibbs free energy), and vibrational frequencies for further analysis.

-

Part 5: Conclusions & Future Directions

This theoretical guide establishes a comprehensive and scientifically rigorous framework for the computational characterization of this compound. The results from this study will provide a detailed understanding of the molecule's structural and electronic nature, directly informing subsequent experimental work.

Future theoretical work could expand to include:

-

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ion pair in explicit solvent and its interaction with potential biological targets.

-

Docking Studies: If a protein target is known, the optimized structure can be used to predict binding modes and affinities.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: By calculating properties for a series of related analogues, a predictive model for biological activity can be built.

This synergy between predictive computational modeling and empirical validation is the cornerstone of modern, efficient drug discovery and materials development.

References

(Note: As this is a theoretical guide for a specific, possibly novel compound, direct references may not exist. The following are representative authoritative sources for the methodologies described.)

-

Title: Gaussian 16, Revision C.01 Source: Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016. URL: [Link]

-

Title: Density-functional thermochemistry. III. The role of exact exchange. Source: Becke, A. D. (1993). The Journal of Chemical Physics, 98(7), 5648-5652. URL: [Link]

-

Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Source: Zhao, Y., & Truhlar, D. G. (2008). Theoretical Chemistry Accounts, 120(1-3), 215-241. URL: [Link]

-

Title: A new integral equation formulation for the polarizable continuum model: Theoretical background and applications to isotropic and anisotropic dielectrics. Source: Tomasi, J., Mennucci, B., & Cammi, R. (2005). Chemical Reviews, 105(8), 2999-3094. URL: [Link]

Methodological & Application

Synthesis of 4-Cyclopropylnaphthalen-1-amine oxalate from starting materials

An Application Note for the Multi-Step Synthesis of 4-Cyclopropylnaphthalen-1-amine Oxalate

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The document outlines a robust, four-step synthetic pathway starting from commercially available 1-bromo-4-nitronaphthalene. The described methodology leverages a palladium-catalyzed Suzuki-Miyaura coupling for the crucial C-C bond formation, followed by a chemoselective nitro group reduction and subsequent oxalate salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and quantitative data to ensure reproducibility and scalability.

Introduction and Synthetic Strategy

The 4-cyclopropylnaphthalen-1-amine scaffold is a significant structural motif in the development of novel therapeutic agents. The cyclopropyl group introduces unique conformational constraints and metabolic stability, making it a desirable feature in modern drug design.[1] This document details a reliable and efficient synthetic route to obtain the oxalate salt of this amine, enhancing its stability and handling properties for downstream applications.

The overall synthetic strategy is a linear, four-step process designed for clarity and efficiency:

-

Starting Material Acquisition : The synthesis commences with 1-bromo-4-nitronaphthalene, a readily available chemical intermediate.[2]

-

Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction is employed to install the cyclopropyl moiety onto the naphthalene core by reacting 1-bromo-4-nitronaphthalene with cyclopropylboronic acid. This reaction is highly efficient for creating carbon-carbon bonds.[1][3]

-

Nitro Group Reduction : The nitro group on the 4-cyclopropyl-1-nitronaphthalene intermediate is selectively reduced to a primary amine. Catalytic hydrogenation is the chosen method due to its high yield and clean reaction profile.[4][5]

-

Oxalate Salt Formation : The final free base, 4-cyclopropylnaphthalen-1-amine, is converted to its corresponding oxalate salt by treatment with oxalic acid. This step provides a stable, crystalline solid that is easier to handle, purify, and store.[6]

This strategic approach isolates each key transformation, allowing for straightforward purification and characterization of intermediates, which is critical for ensuring the quality of the final product.

Experimental Protocols and Mechanistic Insights

Step 1: Suzuki-Miyaura Coupling of 1-Bromo-4-nitronaphthalene

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide.[3][7] In this step, the C(sp²)-Br bond of 1-bromo-4-nitronaphthalene is coupled with the C(sp³)-B bond of cyclopropylboronic acid.

Causality of Component Selection:

-

Catalyst System (Pd(OAc)₂ and SPhos) : A palladium(II) acetate precatalyst is used in conjunction with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is a sterically hindered biaryl phosphine ligand that promotes high catalytic activity, enabling the coupling of challenging substrates and often allowing for lower catalyst loading.[8]

-

Base (K₃PO₄) : Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting side reactions that can occur with stronger bases like alkoxides.[3]

-

Solvent System (Toluene/Water) : The biphasic toluene and water system is crucial. Toluene solubilizes the organic components, while water dissolves the inorganic base and byproducts, facilitating the reaction at the interface.

Protocol 1: Synthesis of 4-Cyclopropyl-1-nitronaphthalene

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-bromo-4-nitronaphthalene (5.04 g, 20 mmol, 1.0 eq.), cyclopropylboronic acid (2.06 g, 24 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 12.74 g, 60 mmol, 3.0 eq.).

-

Add palladium(II) acetate (Pd(OAc)₂, 0.224 g, 1 mmol, 0.05 eq.) and SPhos (0.82 g, 2 mmol, 0.1 eq.).

-

Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

-

Add 100 mL of toluene and 20 mL of deionized water via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield 4-cyclopropyl-1-nitronaphthalene as a yellow solid.

Step 2: Reduction of 4-Cyclopropyl-1-nitronaphthalene

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Catalytic transfer hydrogenation using ammonium formate as a hydrogen source and palladium on carbon (Pd/C) as the catalyst is a safe and effective method that avoids the need for a high-pressure hydrogenation apparatus.[4]

Causality of Component Selection:

-

Catalyst (10% Pd/C) : Palladium on activated carbon is a highly efficient and reusable catalyst for the reduction of nitro groups. The 10% loading ensures a practical reaction rate.

-

Hydrogen Source (Ammonium Formate) : In a process known as transfer hydrogenation, ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, providing the necessary reducing equivalents without gaseous H₂.

-

Solvent (Methanol) : Methanol is an excellent solvent for both the substrate and the ammonium formate, creating a homogeneous reaction environment that facilitates efficient catalysis.

Protocol 2: Synthesis of 4-Cyclopropylnaphthalen-1-amine

-

In a 500 mL round-bottom flask, dissolve the 4-cyclopropyl-1-nitronaphthalene (3.20 g, 15 mmol, 1.0 eq.) from the previous step in 150 mL of methanol.

-

To this solution, add ammonium formate (9.46 g, 150 mmol, 10.0 eq.).

-

Carefully add 10% palladium on carbon (0.32 g, 10% w/w) under a gentle stream of nitrogen. Caution: Pd/C can be pyrophoric when dry; handle with care.

-

Fit the flask with a reflux condenser and heat the mixture to 65 °C for 2-4 hours. The reaction is often exothermic. Monitor the reaction's completion by TLC (disappearance of the starting material).

-

After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 30 mL).

-

Combine the filtrates and concentrate under reduced pressure to remove the methanol.

-

Redissolve the residue in 150 mL of ethyl acetate and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to remove any remaining formate salts, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-cyclopropylnaphthalen-1-amine as an oil or low-melting solid, which can be used directly in the next step.

Step 3: Formation of this compound

The final step involves the formation of the oxalate salt to provide a stable, crystalline, and easily handled solid. This is a straightforward acid-base reaction.[6]

Causality of Component Selection:

-

Acid (Oxalic Acid) : Oxalic acid is a di-carboxylic acid that readily forms stable, often crystalline salts with amines.

-

Solvent (Isopropanol - IPA) : The free amine is soluble in isopropanol, while the resulting oxalate salt has low solubility, allowing for its precipitation and easy isolation by filtration.[6]

Protocol 3: Synthesis of this compound

-

Dissolve the crude 4-cyclopropylnaphthalen-1-amine (approx. 15 mmol) in 50 mL of isopropanol (IPA) with gentle warming if necessary.

-

In a separate beaker, dissolve anhydrous oxalic acid (1.48 g, 16.5 mmol, 1.1 eq.) in 50 mL of isopropanol.

-

Slowly add the oxalic acid solution dropwise to the stirring amine solution at room temperature.

-

A precipitate should form upon addition. Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold isopropanol (2 x 15 mL) and then with diethyl ether (2 x 20 mL) to facilitate drying.

-

Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a stable, crystalline solid.[9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthetic route.

| Step | Reactant | MW ( g/mol ) | Amount (mmol) | Equivalents | Product | MW ( g/mol ) | Theoretical Yield (g) |

| 1 | 1-Bromo-4-nitronaphthalene | 252.06 | 20 | 1.0 | 4-Cyclopropyl-1-nitronaphthalene | 213.24 | 4.26 |

| Cyclopropylboronic acid | 85.90 | 24 | 1.2 | ||||

| 2 | 4-Cyclopropyl-1-nitronaphthalene | 213.24 | 15 | 1.0 | 4-Cyclopropylnaphthalen-1-amine | 183.25 | 2.75 |

| 3 | 4-Cyclopropylnaphthalen-1-amine | 183.25 | 15 | 1.0 | This compound | 273.28 | 4.10 |

| Oxalic Acid | 90.03 | 16.5 | 1.1 |

Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final oxalate salt.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. EP0174563B1 - Process for preparing 1-naphthyl amine - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C15H15NO4 | CID 86583069 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: The Strategic Use of 4-Cyclopropylnaphthalen-1-amine Oxalate in the Synthesis of URAT1 Inhibitors

Abstract

4-Cyclopropylnaphthalen-1-amine, particularly as its stable oxalate salt, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural combination of a rigid naphthalene core and a metabolically robust cyclopropyl group makes it an ideal scaffold for targeting complex biological systems. This guide provides an in-depth exploration of its application, focusing on its role as a key starting material in the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor (SURI). We will dissect the causality behind the synthetic strategy, provide detailed, field-tested protocols for its conversion into a key triazole intermediate, and present data to support its utility for researchers in organic synthesis and drug development.

Introduction: Why 4-Cyclopropylnaphthalen-1-amine?

The cyclopropyl moiety is a highly sought-after functional group in drug design. Its incorporation into a molecule can significantly enhance metabolic stability, improve potency, and increase brain permeability by minimizing off-target effects and reducing plasma clearance.[1] The strained three-membered ring introduces conformational rigidity and possesses unique electronic properties, stemming from its enhanced π-character, which can lead to more favorable interactions with biological targets.[1]

4-Cyclopropylnaphthalen-1-amine combines these benefits with the planar, aromatic system of naphthalene, creating a privileged scaffold for generating potent and selective inhibitors. The primary amine handle serves as a versatile anchor point for a wide array of synthetic transformations, allowing for the systematic elaboration of the core structure.

The compound is most commonly handled as its oxalate salt. This is a strategic choice for practical laboratory use. The oxalate salt is a stable, crystalline solid that is easier to weigh, handle, and store compared to the free amine, which may be an oil or a less stable solid. The free amine can be readily generated in situ or via a simple basic workup prior to reaction.

Table 1: Physicochemical Properties of 4-Cyclopropylnaphthalen-1-amine and its Oxalate Salt

| Property | 4-Cyclopropylnaphthalen-1-amine | 4-Cyclopropylnaphthalen-1-amine Oxalate |

| Molecular Formula | C₁₃H₁₃N | C₁₅H₁₅NO₄ |

| Molecular Weight | 183.25 g/mol [2] | 273.28 g/mol [3] |

| CAS Number | 878671-94-4[2] | 1533519-87-7[3] |